1-bromo-4-ethoxybutane
Description
1-Bromo-4-ethoxybutane (CAS: 3448-29-1) is an organobromine compound with the molecular formula C₆H₁₃BrO and an average molecular mass of 181.073 g/mol . It features a four-carbon butane chain substituted with a bromine atom at the terminal carbon (C1) and an ethoxy group (-OCH₂CH₃) at the opposite terminal carbon (C4). This structure confers unique reactivity, particularly in nucleophilic substitution (SN2) reactions due to the primary bromine center, while the ethoxy group enhances solubility in polar organic solvents. Its monoisotopic mass is 180.014977 g/mol, and it is registered under ChemSpider ID 4932987 .
Properties
CAS No. |
3448-29-1 |
|---|---|
Molecular Formula |
C6H13BrO |
Molecular Weight |
181.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
1-bromo-4-ethoxybutane can be synthesized through the Williamson Ether Synthesis, a classic method for preparing ethers. In this reaction, an alkyl halide (in this case, 1-bromo-4-chlorobutane) reacts with an alkoxide (such as sodium ethoxide) under nucleophilic substitution (SN2) conditions . The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Chemical Reactions Analysis
1-bromo-4-ethoxybutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): This is the primary reaction type for this compound, where the bromine atom is replaced by a nucleophile.
Elimination (E2): Under strong basic conditions, this compound can undergo elimination to form 4-ethoxy-1-butene.
Scientific Research Applications
1-bromo-4-ethoxybutane is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action for 1-bromo-4-ethoxybutane primarily involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The ethoxy group in this compound enhances polarity compared to non-oxygenated analogs like 1-bromo-4-phenylbutane, which has a hydrophobic phenyl group. This impacts solubility and reaction pathways .
- Leaving Group Reactivity : Bromine in this compound is more reactive in SN2 reactions than chlorine in 1-bromo-4-chlorobutane due to weaker C-Br bond strength (bond dissociation energy: C-Br ≈ 68 kcal/mol vs. C-Cl ≈ 81 kcal/mol) .
Nucleophilic Substitution
This compound undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form ether- or sulfide-linked derivatives. In contrast:
- 1-Bromo-4-chlorobutane : The presence of a second halogen (Cl) allows dual functionalization but may lead to competitive elimination under strong base conditions .
- 1-Bromo-4-phenylbutane : The bulky phenyl group sterically hinders backside attack in SN2, favoring elimination (E2) or radical pathways .
Cross-Coupling Reactions
While this compound is less commonly used in cross-coupling than aryl bromides, it can participate in nickel- or palladium-catalyzed couplings. Comparatively, 1-bromo-4-(2-methoxyethoxy)butane (with a longer ether chain) shows improved stability in aqueous reaction media due to its hydrophilic substituents .
Physicochemical Properties
| Property | This compound | 1-Bromo-4-chlorobutane | 1-Bromo-4-phenylbutane |
|---|---|---|---|
| Boiling Point | ~180–185°C (est.) | ~150–155°C | ~220–225°C |
| LogP (Octanol-Water) | ~1.8 (moderate polarity) | ~2.5 | ~3.2 (hydrophobic) |
The ethoxy group lowers the logP value of this compound compared to non-polar analogs, making it more compatible with polar solvents like acetone or ethanol, as seen in its use with K₂CO₃ in acetone-mediated alkylations .
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